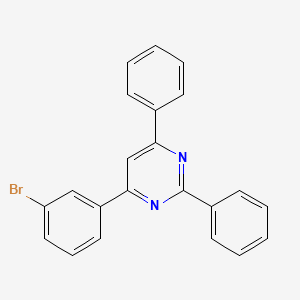

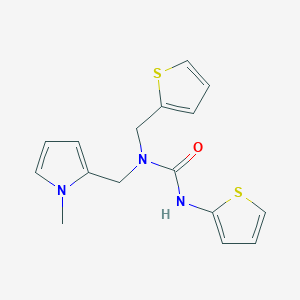

![molecular formula C27H25NO5 B2373354 6,7-Dimethoxy-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one CAS No. 866727-31-3](/img/structure/B2373354.png)

6,7-Dimethoxy-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Reactions Analysis

In a study, products of heterocyclization were isolated on condensing 6,7-dimethoxy-3,4-dihydroisoquinoline with 1-dimethylaminomethyl-2-naphthols . In the case of o-hydroxybenzyl alcohols, products of a Michael aza reaction were obtained .Physical And Chemical Properties Analysis

The compound is a high-melting, thermostable crystalline substance. It is readily soluble in chloroform and ethyl acetate, and poorly soluble in water and lower alcohols . The molecular weight of the compound is 443.499.科学的研究の応用

Synthesis and Theoretical Study A study conducted by Sobarzo-Sánchez et al. explores the synthesis of 5,6-Dimethoxy-2,3-dihydro-7H-dibenzo[de,h]quinolin-7-one, a compound closely related to the specified chemical. This research investigates the cyclization of phenylethylaminophtalides and characterizes the product using X-ray diffraction and NMR, alongside a theoretical study using DFT methods. The study aims to understand the aromatic demethoxylation process, providing insights into the synthesis of complex quinoline derivatives (E. Sobarzo-Sánchez, L. Castedo, & J. Fuente, 2006).

Approaches to Derivatives Another research by Sobarzo-Sánchez et al. demonstrates the use of 6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl derivatives as starting materials to synthesize oxoisoaporphine and tetrahydroisoquinoline derivatives. This study outlines new approaches to these compounds, showcasing their potential in the synthesis of pharmacologically relevant molecules (E. Sobarzo-Sánchez, E. Uriarte, L. Santana, R. Tapia, & Paulo Pérez Lourido, 2010).

Photoreduction Studies Research on the photoreduction of oxoisoaporphines by tertiary amines, involving a compound structurally similar to 6,7-Dimethoxy-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one, provides insights into the electron-proton-electron transfer mechanism. These findings have implications for understanding the chemical behavior of quinoline derivatives under photoreductive conditions, which could be relevant for developing novel photochemical processes (J. R. De la Fuente, C. Jullian, C. Saitz, E. Sobarzo-Sánchez, Verónica Neira, C. González, R. López, & H. Pessoa‐Mahana, 2004).

Antibacterial Activity A study identifies novel inhibitors of Mycobacterium tuberculosis from a series of 4-anilinoquinolines and quinazolines, highlighting the potential antibacterial applications of quinoline derivatives. The research underlines specific structural features crucial for Mtb inhibition, providing a foundation for developing new antibacterial agents (Christopher R M Asquith, Neil Fleck, Chad D Torrice, Daniel J Crona, Christoph Grundner, & William J Zuercher, 2019).

特性

IUPAC Name |

6,7-dimethoxy-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO5/c1-17-6-5-7-18(12-17)15-28-16-22(26(29)19-8-10-20(31-2)11-9-19)27(30)21-13-24(32-3)25(33-4)14-23(21)28/h5-14,16H,15H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJQHBGUQJLHOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)C(=O)C4=CC=C(C=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

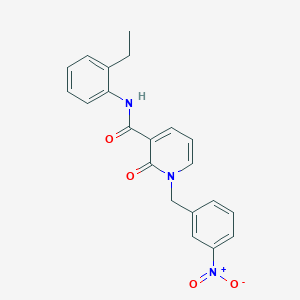

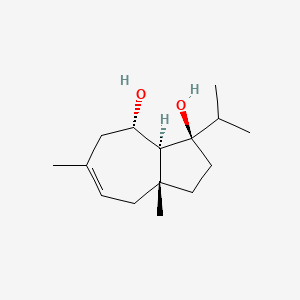

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2373275.png)

![6-Chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2373285.png)

![[1-Methyl-5-(2-piperidin-1-ylethoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2373289.png)

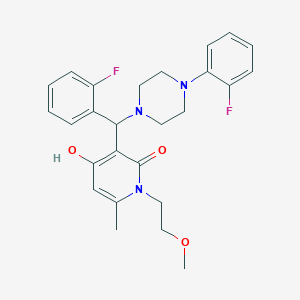

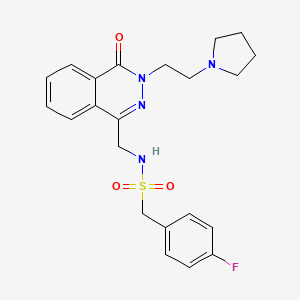

![N-{3-[benzyl(methyl)amino]propyl}-5-[2-(piperidin-1-ylcarbonyl)phenyl]-1,3-oxazole-4-carboxamide](/img/structure/B2373290.png)

![3-[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]propanoic acid hydrochloride](/img/structure/B2373293.png)

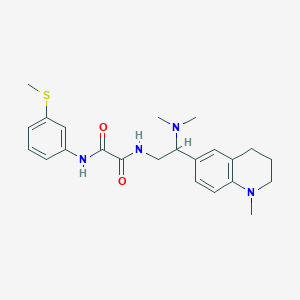

![6-Acetyl-2-(4-bromobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2373294.png)